molecular formula C15H16BrNO2 B5781026 4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline

4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline

Cat. No.: B5781026
M. Wt: 322.20 g/mol
InChI Key: SFLHEDGTQWMZHK-UHFFFAOYSA-N
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Description

4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline is an organic compound with the molecular formula C15H16BrNO2 and a molecular weight of 322.19704 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and a dimethoxyphenyl group attached to the nitrogen atom of the aniline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline typically involves the reaction of 4-bromoaniline with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors may also be explored for more efficient production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline is not well-documented. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the dimethoxyphenyl group may influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    4-bromoaniline: Lacks the dimethoxyphenyl group, making it less complex.

    2,3-dimethoxyaniline: Lacks the bromine atom, affecting its reactivity.

    4-bromo-N-methylaniline: Contains a methyl group instead of the dimethoxyphenyl group.

Uniqueness

4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline is unique due to the presence of both the bromine atom and the dimethoxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-18-14-5-3-4-11(15(14)19-2)10-17-13-8-6-12(16)7-9-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLHEDGTQWMZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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